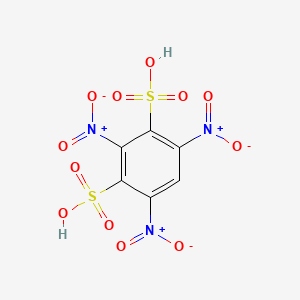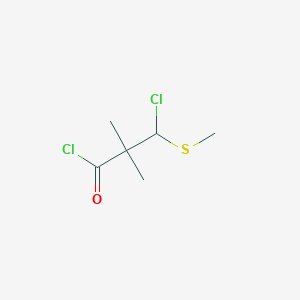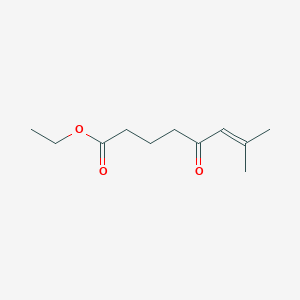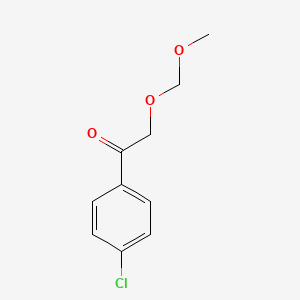
2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide is a compound that belongs to the class of benzohydrazides It is characterized by the presence of a pyrrole ring substituted with phenyl groups at positions 2 and 5, and a benzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide typically involves the reaction of 2,5-diphenylpyrrole with benzohydrazide under specific conditions. One common method involves refluxing a mixture of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol for several hours . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Substitution: The benzohydrazide moiety can participate in substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate in an acidic medium is commonly used for oxidation reactions.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation Products: Dimeric and trimeric forms of the compound, such as 2,2′,5,5′-tetraphenyl-3,3′-bipyrrole and related hydroxy derivatives.
Substitution Products: Various substituted benzohydrazides depending on the reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as an inhibitor of enzymes such as dihydrofolate reductase and enoyl ACP reductase, making it a potential candidate for antibacterial and antitubercular agents.
Materials Science: Due to its structural properties, it can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound’s ability to inhibit key enzymes makes it a valuable tool for studying metabolic pathways and enzyme functions.
Mécanisme D'action
The mechanism of action of 2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide involves its interaction with specific enzymes. Molecular docking studies have shown that the compound binds to the active sites of dihydrofolate reductase and enoyl ACP reductase, inhibiting their activity . This inhibition disrupts essential metabolic pathways in bacteria, leading to their antibacterial and antitubercular effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds share a similar core structure but differ in the substitution pattern on the benzohydrazide moiety.
2,2′,5,5′-Tetraphenyl-3,3′-bipyrrole: A dimeric oxidation product of 2,5-diphenylpyrrole.
Uniqueness
2-(2,5-Diphenylpyrrol-1-yl)benzohydrazide is unique due to its specific substitution pattern and the presence of both pyrrole and benzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C23H19N3O |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
2-(2,5-diphenylpyrrol-1-yl)benzohydrazide |
InChI |
InChI=1S/C23H19N3O/c24-25-23(27)19-13-7-8-14-22(19)26-20(17-9-3-1-4-10-17)15-16-21(26)18-11-5-2-6-12-18/h1-16H,24H2,(H,25,27) |
Clé InChI |
AIWYTUIJCAGCFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3C(=O)NN)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;[3-(trifluoromethyl)phenyl]methanol](/img/structure/B14302901.png)

![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14302923.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)

![2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B14302937.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)






